molecular formula C12H11N3O3S B6644911 2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-4-yl)-N-prop-2-ynylacetamide

2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-4-yl)-N-prop-2-ynylacetamide

Cat. No.: B6644911
M. Wt: 277.30 g/mol
InChI Key: SESRJAIDMUPFOD-UHFFFAOYSA-N
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Description

2-(1,1-Dioxo-1lambda6,2,4-benzothiadiazin-4-yl)-N-prop-2-ynylacetamide is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a benzothiadiazine ring system with a prop-2-ynylacetamide substituent, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-4-yl)-N-prop-2-ynylacetamide typically involves the following steps:

    Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized through the cyclization of appropriate precursors such as o-phenylenediamine with sulfur-containing reagents like sulfur dioxide or thionyl chloride under controlled conditions.

    Introduction of the Prop-2-ynylacetamide Group: The prop-2-ynylacetamide moiety can be introduced via a nucleophilic substitution reaction. This involves reacting the benzothiadiazine intermediate with propargylamine in the presence of a suitable base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxo-1lambda6,2,4-benzothiadiazin-4-yl)-N-prop-2-ynylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or benzothiadiazine ring positions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Propargylamine, sodium hydride, potassium carbonate, in solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted benzothiadiazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,1-Dioxo-1lambda6,2,4-benzothiadiazin-4-yl)-N-prop-2-ynylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where benzothiadiazine derivatives have shown efficacy.

    Industry: Utilized in the development of specialty chemicals and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-4-yl)-N-prop-2-ynylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: Depending on its biological activity, it may influence pathways related to cell proliferation, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazine Derivatives: Compounds like chlorothiazide and hydrochlorothiazide, which are well-known diuretics.

    Prop-2-ynylacetamide Derivatives: Compounds with similar acetamide substituents but different core structures.

Uniqueness

2-(1,1-Dioxo-1lambda6,2,4-benzothiadiazin-4-yl)-N-prop-2-ynylacetamide is unique due to its specific combination of the benzothiadiazine ring and the prop-2-ynylacetamide group, which imparts distinct chemical and biological properties not commonly found in other related compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(1,1-dioxo-1λ6,2,4-benzothiadiazin-4-yl)-N-prop-2-ynylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-2-7-13-12(16)8-15-9-14-19(17,18)11-6-4-3-5-10(11)15/h1,3-6,9H,7-8H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESRJAIDMUPFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CN1C=NS(=O)(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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